methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Description
Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS: 96017-05-9) is a heterocyclic compound featuring an isoindolinone core (1-oxo-1,3-dihydro-2H-isoindol-2-yl) linked to a methyl propanoate group. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol and a purity of ≥95% . The methyl ester substituent enhances lipophilicity, influencing its solubility and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-oxo-1H-isoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(12(15)16-2)13-7-9-5-3-4-6-10(9)11(13)14/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOYKILUYJVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalimide-Alkylation Strategy
A widely reported method involves the alkylation of phthalimide with methyl acrylate under basic conditions. Phthalimide acts as a nucleophile, attacking the α,β-unsaturated ester in a Michael addition. The reaction proceeds via the following steps:
Reactants :
- Phthalimide (1.0 equiv)
- Methyl acrylate (1.2 equiv)
- Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Conditions :
- Temperature: 80–100°C
- Reaction time: 6–12 hours
- Yield: 65–78%
The base deprotonates phthalimide, generating a resonance-stabilized anion that attacks methyl acrylate. The resulting intermediate undergoes cyclization to form the isoindolinone core. This method is favored for its simplicity but requires careful control of temperature to avoid side reactions such as ester hydrolysis.
Solvent and Base Optimization
Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates. Substituting K₂CO₃ with stronger bases (e.g., NaOH) increases yields but risks saponification of the methyl ester. A study comparing bases found K₂CO₃ in DMF provided optimal selectivity (78% yield).
Acid-Catalyzed Cyclization Approaches
Hydroxyphthalic Acid Precursors
Patent literature describes a route starting from dimethyl 3-amino-4-hydroxyphthalate, which undergoes hydrolysis and cyclization:
Hydrolysis :
Cyclization :
This method introduces the propanoate moiety via in situ esterification. The use of acetic acid as both solvent and catalyst simplifies purification but limits scalability due to corrosivity.
Oxidative Cyclization Strategies
Scholl-Type Oxidative Coupling
Adapting methodologies for dibenzo-isoindolones, phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated cyclization has been explored:
Substrate : 3-(4′-Methoxyphenyl)-4-phenyl-1H-pyrrol-2(5H)-one
Conditions :
Electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) enhance cyclization efficiency by stabilizing radical intermediates. While this approach is less common for the target compound, it offers a pathway to functionalized derivatives.
Industrial-Scale Production
Continuous Flow Reactor Systems
To address batch process limitations, continuous flow reactors enable precise control over exothermic reactions. Key parameters include:
| Parameter | Value |
|---|---|
| Residence time | 30–45 minutes |
| Temperature | 90°C |
| Pressure | 3–5 bar |
| Catalyst | Heterogeneous K₂CO₃ |
| Annual capacity | 10–50 metric tons |
Flow systems improve heat dissipation and reduce side products, achieving 85% yield with >99% purity.
Comparative Analysis of Methods
Reaction Efficiency and Scalability
The table below contrasts key synthetic routes:
| Method | Yield (%) | Temperature (°C) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Phthalimide alkylation | 78 | 80–100 | High | Moderate |
| Acid-catalyzed | 68 | 120 | Moderate | Low |
| Oxidative cyclization | 62 | 25 | Low | High |
| Flow reactor | 85 | 90 | Very high | High |
The phthalimide route balances cost and yield, while flow reactors excel in scalability. Oxidative methods remain niche due to substrate limitations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate":
About this compound
- It is a chemical with the molecular formula and a molecular weight of 219.237 g/mol .
- The CAS number is 96017-05-9 .
While specific applications for "this compound" are not detailed in the search results, information on related compounds provides insight into potential applications:
Applications of Similar Compounds
- Building Blocks: These compounds can serve as building blocks in the synthesis of more complex molecules and as reagents in various organic reactions.
- Enzyme Inhibition: They are used in studies involving enzyme inhibition and protein-ligand interactions.
- Drug Development: They have potential therapeutic applications, including the development of new drugs and treatments for various diseases.
- Specialty Chemicals: They are used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
- Inhibition of Enzymatic Activity: Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory pathways, such as NF-kB and IKK, leading to reduced expression of pro-inflammatory cytokines like IL-6 and IL-8.
- Antimicrobial Properties: Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating infections.
- Cytotoxic Effects on Cancer Cells: Structural analogs have been tested for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Examples of Related Compounds and Their Uses
- Lenalidomide: An isoindoline structure similar to the target compound and used as an immunomodulatory drug.
- Thalidomide: Another isoindoline derivative with sedative and immunomodulatory properties.
Mechanism of Action
The mechanism of action of methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis or other reactions. These interactions can influence biological pathways and molecular targets, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate and analogous compounds:
Key Observations :
Structural Modifications and Solubility: The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)propanoic acid) . Polar groups like 4-hydroxyphenyl (C₁₇H₁₄NO₄) or nitrate esters (C₉H₆N₂O₅) alter solubility and bioavailability .
Biological Activity :
- Nitrate-containing derivatives exhibit mutagenicity in AMES tests, attributed to nitrate ester reactivity . The target compound lacks this group, suggesting a safer profile.
- Stereoisomers (e.g., (2S,3'R/S)-methoxy derivatives) show comparable physical properties but divergent biological effects due to chiral centers .
Chloro substituents (C₁₈H₁₆ClNO₃) may improve stability or binding affinity in drug design .
Applications: The target compound serves as a versatile intermediate, while analogs like iberdomide (a related isoindolinone derivative) are explored for immunomodulatory therapies .
Biological Activity
Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known by its CAS number 62100-29-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Mass | 217.22 g/mol |
| Melting Point | 166-168 °C |
| InChI Key | BUVFACKZPHADQE-UHFFFAOYSA-N |
| SMILES | C(C(O)=O)(C)N1C(=C)C=2C(C1=O)=CC=CC2 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain protein-protein interactions, particularly those involving the p53 tumor suppressor pathway. The p53 protein plays a crucial role in regulating the cell cycle and apoptosis, making it a significant target in cancer therapy.
Inhibition of p53-MDM2 Interaction
Studies have shown that compounds similar to this compound can disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX. This disruption can lead to the activation of the p53 pathway, promoting apoptosis in cancer cells .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.
Case Studies
- Case Study on Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results showed a dose-dependent reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its role as an effective antitumor agent.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial for clinical application. Preliminary studies indicate that this compound has low toxicity at therapeutic doses. However, further studies are needed to establish a comprehensive safety profile.
Q & A
Q. What are the recommended methods for synthesizing methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate?
The compound can be synthesized via coupling reactions involving isoindolinone intermediates. A related methodology involves the use of β-keto esters (e.g., methyl propionyl acetate) as intermediates, as seen in analogous syntheses of isoindole derivatives . For example, the titled compound may be prepared through a nucleophilic substitution or condensation reaction, leveraging brominated precursors (e.g., methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate) under controlled conditions . Key steps include:
Q. How can researchers characterize the compound’s stability under laboratory conditions?
Stability studies should focus on:
- Thermal stability : Monitor decomposition via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Evidence suggests isoindolinone derivatives are stable under recommended storage conditions but may decompose at elevated temperatures .
- Hydrolytic stability : Test in aqueous buffers (pH 1–13) to assess ester bond susceptibility.
- Light sensitivity : Conduct photostability studies per ICH guidelines .
Documentation of degradation products (e.g., via HPLC-MS) is critical for identifying incompatible storage conditions .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 or ABEK-P2 filters for vapor protection) and chemically resistant gloves (e.g., nitrile) .
- Engineering controls : Fume hoods for handling powders or volatile intermediates.
- First aid : Immediate decontamination for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can contradictory toxicological data be resolved for this compound?
Conflicting data (e.g., acute toxicity classifications) require:
- In vitro assays : Use cell-based models (e.g., HepG2 hepatocytes) to assess cytotoxicity and metabolic stability.
- In silico modeling : Apply QSAR models to predict toxicity endpoints (e.g., LD50) when experimental data are sparse .
- Dose-response studies : Conduct tiered testing in rodent models to validate hazard classifications .
Q. What experimental designs are optimal for studying environmental fate and biodegradation?
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic studies : Measure hydrolysis rates and photodegradation in simulated environmental matrices (soil, water) .
- Biotic studies : Use microbial consortia to assess biodegradation pathways via LC-MS/MS metabolite profiling .
- Partition coefficients : Determine log Kow and water solubility to model bioaccumulation potential .
Q. How can researchers optimize the compound’s synthetic yield and purity?
- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. pyridine) to enhance esterification efficiency .
- Byproduct analysis : Use NMR and HPLC to identify impurities (e.g., unreacted isoindolinone precursors) .
- Scale-up strategies : Implement flow chemistry for controlled mixing and temperature regulation to minimize side reactions .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for high sensitivity (LOD < 1 ng/mL).
- Derivatization : Enhance detectability by converting the ester to a fluorescent or UV-active derivative .
- Validation : Follow FDA bioanalytical guidelines for accuracy, precision, and matrix effects .
Data Contradiction and Validation
Q. How should researchers address gaps in physicochemical property data (e.g., log Pow, water solubility)?
- Experimental determination : Use shake-flask methods for log Pow and saturation solubility assays .
- Computational estimation : Apply software like EPI Suite or ACD/Labs to predict properties when experimental data are unavailable .
Q. What strategies mitigate risks when handling conflicting hazard classifications (e.g., skin irritation vs. non-irritant)?
- Tiered testing : Start with in vitro skin models (e.g., EpiDerm™) and escalate to in vivo studies if results are ambiguous .
- Literature meta-analysis : Compare data across structurally similar compounds (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate) to infer hazard potential .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Isoindolinone Derivatives
| Property | Methodology | Reference |
|---|---|---|
| Thermal stability | TGA/DSC under nitrogen atmosphere | |
| Hydrolytic half-life | pH-dependent kinetic studies | |
| log Kow | Shake-flask method with octanol/water |
Q. Table 2. Analytical Methods for Purity Assessment
| Technique | Conditions | Detection Limit |
|---|---|---|
| HPLC-UV | C18 column, 254 nm, acetonitrile/water gradient | 0.1% impurity |
| NMR (¹H/¹³C) | DMSO-d6, 400 MHz | <5% uncertainty |
| LC-MS/MS | ESI+, MRM mode | 1 ng/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
